![molecular formula C11H16N6 B1426936 (1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine CAS No. 1421601-99-1](/img/structure/B1426936.png)
(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine
Overview
Description
The compound “(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine” is a derivative of the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold . This scaffold has been identified as a versatile structure for the development of adenosine human receptor antagonists . The compound is part of a series of novel 8-amino-2-aryl-1,2,4-triazolopyrazin-3-one derivatives .
Synthesis Analysis
The synthesis of these compounds often involves aromatic nucleophilic substitution . The 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold can be derived from pyrazole by substituting a carbon at position-4 with a nitrogen atom . The compound may contain a piperazine or piperidine moiety, which has been reported to enhance the antimicrobial activity of the fused triazoles ring systems .Molecular Structure Analysis
The molecular weight of a similar compound, 1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol, is 219.25 . The IUPAC name for this compound is 1-[1,2,4]triazolo[4,3-a]pyrazin-8-yl-3-piperidinol .Chemical Reactions Analysis
The compound is part of a series of novel 8-amino-2-aryl-1,2,4-triazolopyrazin-3-one derivatives . These compounds have been synthesized with the main purpose of targeting the hA2A adenosine receptor . Several of these compounds have shown nanomolar affinity for the hA2A AR .Physical And Chemical Properties Analysis
The compound is likely to be a powder at room temperature . More specific physical and chemical properties could not be found in the available literature.Scientific Research Applications
Antiepileptic Activity
Compounds containing 1,2,4-Triazines derivatives have been found to display antiepileptic properties. An example is Lamotrigine, which is used as an antiepileptic drug .
Antitumor Activity
Derivatives such as Tirapazamine have been employed for their antitumor activities. The compound may also be evaluated for similar uses .
Antimicrobial Activity
Fused 1,2,4–triazines are known for their antimicrobial properties. This suggests potential for the compound to be used in developing new antimicrobial agents .
Antiviral Activity
Some 1,2,4-Triazines derivatives exhibit antiviral activities, indicating a possible application for the compound in antiviral drug development .
Antimycobacterial Activity
The compound may have applications in treating mycobacterial infections due to the antimycobacterial properties found in related derivatives .
Anxiolytic and Antidepressant Activities
There is potential for the compound to be used in the treatment of anxiety and depression due to the anxiolytic and antidepressant activities observed in similar structures .
Antiplatelet and Anticancer Agents
Triazolopyrimidine derivatives have been used as antiplatelet and anticancer agents, suggesting another area of application for the compound .
Herbicide Development
Derivatives have also been used as herbicides in agricultural fields, which could be an avenue for research into herbicidal applications of the compound .
Each of these fields presents a unique application for the compound in scientific research. Further studies could explore these potentials more deeply.
Mechanism of Action
Safety and Hazards
Future Directions
The compound is part of a series of novel 8-amino-2-aryl-1,2,4-triazolopyrazin-3-one derivatives . These compounds have shown promise as potent human adenosine A1 and A2A receptor antagonists . Future research could focus on further optimizing these compounds and investigating their potential therapeutic applications .
properties
IUPAC Name |
[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c12-6-9-2-1-4-16(7-9)10-11-15-14-8-17(11)5-3-13-10/h3,5,8-9H,1-2,4,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAZSAAIDOOJKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN3C2=NN=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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